molecular formula C8H4ClN3 B15201227 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B15201227
M. Wt: 177.59 g/mol
InChI Key: RRIBPDZBHJSZKW-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a chlorine substituent at position 8 and a nitrile group at position 2. Its molecular formula is C₈H₄ClN₃, with a molar mass of 177.59 g/mol . Key spectral characteristics include:

  • ¹H NMR (DMSO-d₆): δ 8.65 (dd, J = 6.7, 0.8 Hz), 8.17 (d, J = 1.7 Hz), 8.12 (s) .
  • IR: ν(C≡N) absorption near 2208 cm⁻¹, consistent with nitrile stretching .
  • MS: m/z 311 [M+H]⁺ for ethynyl-substituted derivatives .

The 8-chloro substituent imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H

InChI Key

RRIBPDZBHJSZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as bromoacetonitrile . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Industrial Production Methods

Industrial production methods for 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and carbonitrile groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a. 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
  • Molecular Formula : C₈H₄ClN₃ (identical to 8-chloro isomer) .
  • ¹H NMR : Distinct shifts due to chloro at position 2, e.g., δ 8.65 (H-8) vs. δ 8.17 (H-6) in 8-chloro derivative .
  • Applications : Intermediate in kinase inhibitors; positional isomerism alters target binding .
b. 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carbonitrile
  • Molecular Formula : C₉H₆ClN₃; molar mass 191.62 g/mol .
c. 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
  • Molecular Formula : C₈H₄FN₃; molar mass 177.14 g/mol .

Functional Group Variations

a. Pyrano-Fused Derivatives (e.g., 7a–c)
  • Structure: 4-Methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carbonitrile .
  • Physical Properties: Higher melting points (266–270°C for 7a) due to fused pyrano ring rigidity .
  • IR: ν(C≡N) 2216–2212 cm⁻¹, similar to non-fused nitriles .
b. Aryl-Substituted Derivatives (e.g., 4j, 4f)
  • Example : 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbonitrile .
  • Spectral Data : ¹H NMR δ 8.24–8.15 (m, 2H), 7.79 (d, J = 9.2 Hz); ν(C≡N) 2203 cm⁻¹ .
  • Applications : Enhanced π-stacking interactions in drug design due to aryl groups .

Comparative Data Table

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Spectral Data (¹H NMR δ) Applications
8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Cl at 8, CN at 3 C₈H₄ClN₃ 177.59 8.65 (dd, J = 6.7 Hz) Kinase inhibitors
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile Cl at 2, CN at 3 C₈H₄ClN₃ 177.59 8.17 (d, J = 1.7 Hz) Intermediate synthesis
6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carbonitrile Cl at 6, Me at 8, CN at 3 C₉H₆ClN₃ 191.62 N/A Preclinical studies
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile F at 8, CN at 3 C₈H₄FN₃ 177.14 N/A Anticancer agents

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